

Application Note and Protocols for Preparing Mozavaptan Stock Solutions

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Compound of Interest

Compound Name: Mozavaptan

Cat. No.: B001181

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Introduction

Mozavaptan (also known as OPC-31260) is a potent and selective, non-peptide antagonist of the vasopressin V2 receptor.[1][2] It competitively blocks the binding of arginine vasopressin (AVP) to the V2 receptor, primarily located in the renal collecting ducts.[3][4] This antagonism inhibits the downstream signaling cascade involving adenylyl cyclase and cyclic AMP (cAMP), which prevents the translocation of aquaporin-2 (AQP2) water channels to the cell membrane.[3] The physiological effect is an increase in free water excretion (aquaresis), making **Mozavaptan** a valuable tool for studying renal water regulation and conditions like hyponatremia and the syndrome of inappropriate antidiuretic hormone (SIADH).

This document provides detailed protocols for the preparation, storage, and handling of **Mozavaptan** stock solutions intended for use in cell-based assays. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

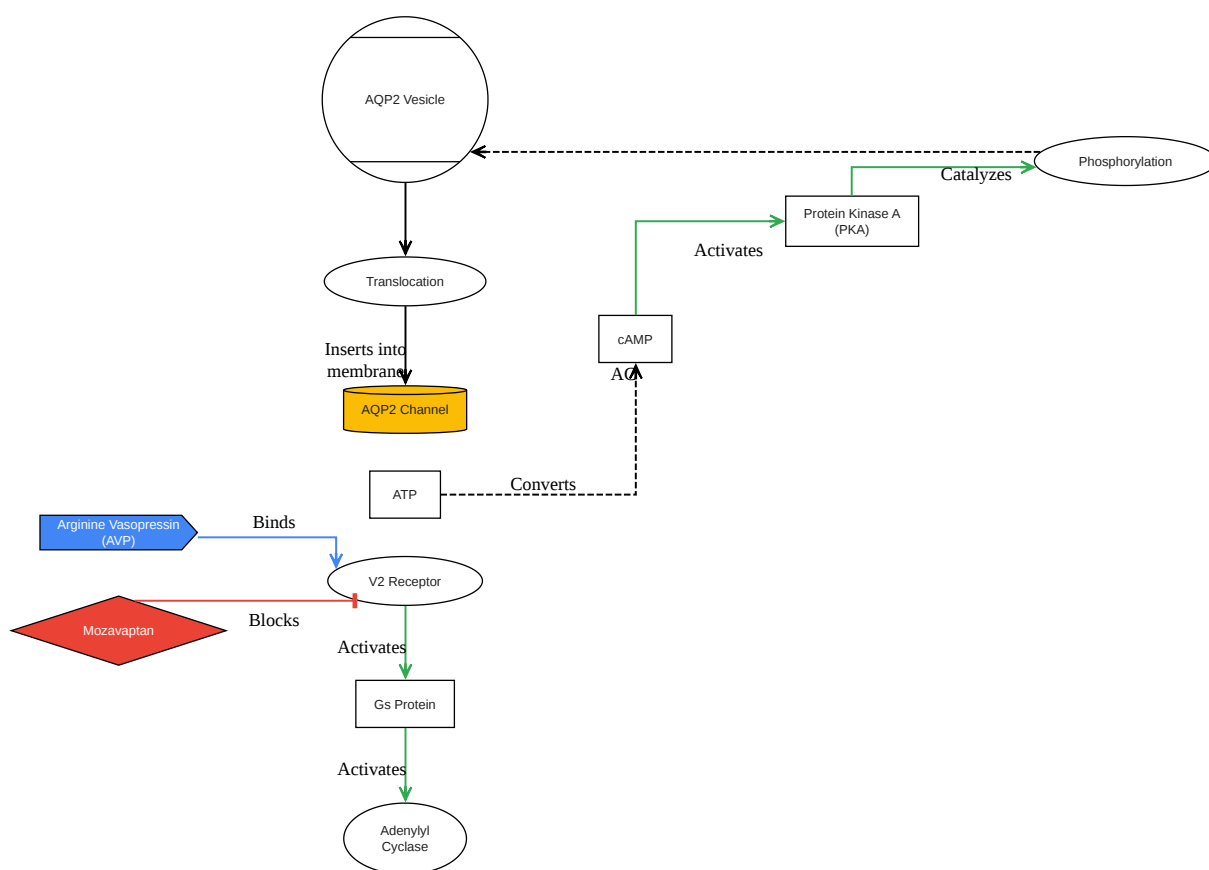
Quantitative Data Summary

The following table summarizes the key physicochemical and biological properties of **Mozavaptan**.

Property	Value	Source(s)
Chemical Name	N-(4-((5R)-5-(dimethylamino)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carbonyl)phenyl)-2-methylbenzamide	N/A
Molecular Formula	C ₂₇ H ₂₉ N ₃ O ₂	
Molecular Weight	427.54 g/mol	
CAS Number	137975-06-5	
IC ₅₀ (V2 Receptor)	14 nM	
IC ₅₀ (V1 Receptor)	1.2 μM	
Selectivity	~85-fold for V2 over V1 receptor	
Solubility in DMSO	Varies by supplier; reported values range from 6.2 mg/mL to 85 mg/mL. Use of fresh, anhydrous DMSO is critical.	
Solubility in Water	Insoluble	
Storage (Powder)	-20°C for up to 3 years	
Storage (Stock in DMSO)	-80°C for up to 2 years; -20°C for up to 1 year. Avoid repeated freeze-thaw cycles.	

Mechanism of Action: V2 Receptor Signaling

Mozavaptan exerts its effect by competitively inhibiting the vasopressin V2 receptor, a G-protein coupled receptor (GPCR). The diagram below illustrates this signaling pathway.



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Caption: **Mozavaptan** blocks AVP binding to the V2 receptor, inhibiting water reabsorption.

Experimental Protocols

Materials and Equipment

- **Mozavaptan** powder
- Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
- Sterile, amber microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile, filtered pipette tips
- Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol for Preparing a 10 mM Mozavaptan Stock Solution

This protocol details the preparation of a high-concentration primary stock solution in DMSO.

- **Pre-Analysis:** Before opening, bring the **Mozavaptan** powder vial to room temperature for at least 15-20 minutes to prevent condensation of atmospheric moisture.
- **Calculation:** Calculate the mass of **Mozavaptan** required to prepare the desired volume of a 10 mM stock solution.
 - Formula: $\text{Mass (mg)} = \text{Desired Volume (mL)} \times 10 \text{ mM} \times \text{Molecular Weight (427.54 g/mol)} / 1000$
 - Example for 1 mL: $\text{Mass (mg)} = 1 \text{ mL} \times 10 \text{ mM} \times 427.54 / 1000 = 4.2754 \text{ mg}$
- **Weighing:** Carefully weigh the calculated amount of **Mozavaptan** powder using an analytical balance in a fume hood or on a contained weighing station. Transfer the powder to a sterile amber vial.

- **Dissolution:** Add the calculated volume of anhydrous DMSO to the vial containing the **Mozavaptan** powder. For example, add 1 mL of DMSO for 4.2754 mg of powder.
- **Mixing:** Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication can be used to aid dissolution if necessary, as solubility can be challenging. Visually inspect the solution against a light source to ensure there are no visible particulates.
- **Aliquoting and Storage:** To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, amber microcentrifuge tubes or cryovials.
- **Storage:** Store the aliquots protected from light at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).

Protocol for Preparing Working Solutions for Cell-Based Assays

- **Thawing:** Remove a single aliquot of the 10 mM **Mozavaptan** stock solution from the freezer and thaw it at room temperature.
- **Dilution:** Perform serial dilutions of the primary stock solution into sterile cell culture medium to achieve the desired final concentrations for your experiment.
 - **IMPORTANT:** The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, and ideally below 0.1%, as DMSO can be toxic to cells.
 - Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of **Mozavaptan** used in your assay.
- **Application:** Add the final working solutions to your cell cultures and proceed with the experimental incubation. Mix gently by swirling the plate after adding the compound.

Workflow and Quality Control

The following diagram outlines the workflow for preparing and using **Mozavaptan** solutions.



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Caption: Workflow for preparing and using **Mozavaptan** in cell-based assays.

Quality Control:

- **Solubility Check:** Always ensure the stock solution is clear and free of precipitation before aliquoting. If particulates are observed, further mixing, warming, or sonication may be required.
- **Vehicle Control:** A vehicle control is mandatory in all cell-based experiments to differentiate the effects of **Mozavaptan** from the effects of the solvent (DMSO).
- **Fresh Solvents:** Use newly opened or properly stored anhydrous DMSO, as absorbed moisture can significantly decrease the solubility of **Mozavaptan**.

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